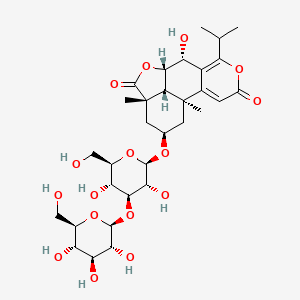

Nagilactoside C

Description

Structure

3D Structure

Properties

Molecular Formula |

C31H44O16 |

|---|---|

Molecular Weight |

672.7 g/mol |

IUPAC Name |

(1S,8R,9S,12S,14R,16R)-14-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-8-hydroxy-1,12-dimethyl-6-propan-2-yl-5,10-dioxatetracyclo[7.6.1.02,7.012,16]hexadeca-2,6-diene-4,11-dione |

InChI |

InChI=1S/C31H44O16/c1-10(2)23-16-12(5-15(34)45-23)30(3)6-11(7-31(4)26(30)25(19(16)37)47-29(31)41)42-28-22(40)24(18(36)14(9-33)44-28)46-27-21(39)20(38)17(35)13(8-32)43-27/h5,10-11,13-14,17-22,24-28,32-33,35-40H,6-9H2,1-4H3/t11-,13-,14-,17-,18-,19-,20+,21-,22-,24+,25-,26-,27+,28-,30-,31+/m1/s1 |

InChI Key |

YKQPHEVALKDZRP-OWHFWFFCSA-N |

Isomeric SMILES |

CC(C)C1=C2[C@H]([C@@H]3[C@@H]4[C@@](C2=CC(=O)O1)(C[C@H](C[C@@]4(C(=O)O3)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)C)O |

Canonical SMILES |

CC(C)C1=C2C(C3C4C(C2=CC(=O)O1)(CC(CC4(C(=O)O3)C)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)O)O)O)C)O |

Synonyms |

1-deoxynagilactone A-2-O-glucopyranosyl-1-3-glucopyranoside nagilactoside C |

Origin of Product |

United States |

The Uncharted Path: A Technical Guide to the Putative Biosynthesis of Nagilactoside C in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nagilactoside C, a complex norditerpene lactone glycoside from Podocarpus species, has garnered significant interest for its potent biological activities. Despite its therapeutic potential, the complete biosynthetic pathway of this intricate molecule remains to be fully elucidated. This technical guide synthesizes the current understanding of diterpenoid and glycoside biosynthesis to propose a putative pathway for Nagilactoside C. It outlines the likely enzymatic steps, from the universal diterpene precursor geranylgeranyl pyrophosphate (GGPP) to the final glycosylated product. This document also provides generalized experimental protocols for the elucidation of this pathway, drawing from established methodologies in plant specialized metabolism. Furthermore, it presents hypothetical quantitative data to serve as a framework for future research and diagrams of the proposed pathway and experimental workflows to facilitate a deeper understanding. This guide is intended to be a valuable resource for researchers aiming to unravel the biosynthesis of Nagilactoside C and other related norditerpene lactones, paving the way for their potential biotechnological production.

Introduction

Nagilactones, a class of norditerpene dilactones, are characteristic secondary metabolites of plants in the genus Podocarpus. These compounds exhibit a wide range of biological activities, including cytotoxic, anti-inflammatory, and insecticidal properties. Nagilactoside C is a glycosylated derivative of a nagilactone core, and its biosynthesis is of considerable interest for the potential to harness this pathway for the sustainable production of this and other related bioactive compounds.

The biosynthesis of complex plant natural products is a multi-step process involving a series of enzymatic reactions that build upon central metabolic precursors. For diterpenoids like the nagilactones, this journey begins with the methylerythritol phosphate (MEP) pathway, which supplies the basic five-carbon isoprene units. This guide will detail the proposed biosynthetic route to Nagilactoside C, divided into three key stages: the formation of the diterpene backbone, the extensive oxidative modifications leading to the nagilactone core, and the final glycosylation step.

Proposed Biosynthetic Pathway of Nagilactoside C

The biosynthesis of Nagilactoside C can be conceptually divided into three major phases:

-

Phase 1: Formation of the Diterpene Precursor, Geranylgeranyl Pyrophosphate (GGPP)

-

Phase 2: Construction of the Nagilactone C Aglycone

-

Phase 3: Glycosylation to Yield Nagilactoside C

The following sections will detail the putative enzymatic steps within each phase.

Phase 1: The MEP Pathway and GGPP Synthesis

The biosynthesis of all terpenoids in plants begins with the synthesis of the five-carbon precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). In the case of diterpenoids, this occurs predominantly through the methylerythritol phosphate (MEP) pathway, which is localized in the plastids.

The key steps of the MEP pathway leading to GGPP are summarized below:

| Step | Enzyme | Substrate(s) | Product(s) |

| 1 | 1-deoxy-D-xylulose-5-phosphate synthase (DXS) | Pyruvate, Glyceraldehyde-3-phosphate | 1-deoxy-D-xylulose-5-phosphate (DXP) |

| 2 | DXP reductoisomerase (DXR) | DXP, NADPH | 2-C-methyl-D-erythritol 4-phosphate (MEP) |

| 3 | MEP cytidylyltransferase (MCT) | MEP, CTP | 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol |

| 4 | CDP-ME kinase (CMK) | 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol, ATP | 2-phospho-4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol |

| 5 | MEcPP synthase (MDS) | 2-phospho-4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol | 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP) |

| 6 | HMBPP synthase (HDS) | MEcPP | (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP) |

| 7 | HMBPP reductase (HDR) | HMBPP, NADPH | IPP, DMAPP |

| 8 | Geranylgeranyl pyrophosphate synthase (GGPPS) | FPP, IPP | Geranylgeranyl pyrophosphate (GGPP) |

Table 1: Hypothetical Quantitative Data for Enzymes in the MEP Pathway and GGPP Synthesis. The values presented are illustrative and would need to be determined experimentally.

| Enzyme | Vmax (nmol/mg/h) | Km (µM) |

| DXS | 150 | 75 |

| DXR | 200 | 50 |

| GGPPS | 350 | 25 |

Phase 2: Formation of the Nagilactone C Aglycone

This phase is the least understood and involves the conversion of the linear GGPP molecule into the complex tetracyclic norditerpene lactone core of Nagilactone C. This process is believed to be initiated by a diterpene synthase (diTPS) and followed by a series of oxidative reactions catalyzed by cytochrome P450 monooxygenases (CYPs).

Step 1: Diterpene Synthase Activity

A class II diTPS would first catalyze the protonation-initiated cyclization of GGPP to form a bicyclic intermediate, likely a copalyl pyrophosphate (CPP) isomer. Subsequently, a class I diTPS would facilitate the ionization of the pyrophosphate group and further cyclizations and rearrangements to generate the initial tetracyclic diterpene skeleton.

Step 2: Cytochrome P450-Mediated Oxidations and Rearrangements

Following the formation of the diterpene backbone, a cascade of oxidative reactions is required to introduce the various oxygen functionalities and to form the characteristic lactone rings of the nagilactone core. These reactions are hallmarks of CYP activity. The precise sequence of these oxidations and the intermediates formed are yet to be determined. It is plausible that a series of CYPs, potentially encoded in a biosynthetic gene cluster, are involved in these transformations.

Table 2: Hypothetical Quantitative Data for Putative Enzymes in Nagilactone C Aglycone Formation. These values are for illustrative purposes.

| Enzyme Class | Putative Substrate | Putative Product | Vmax (pmol/mg/h) | Km (µM) |

| Diterpene Synthase | GGPP | Tetracyclic diterpene intermediate | 50 | 10 |

| CYP450 1 | Tetracyclic diterpene intermediate | Hydroxylated intermediate | 120 | 15 |

| CYP450 2 | Hydroxylated intermediate | Further oxidized intermediate | 90 | 20 |

| CYP450 3 | Further oxidized intermediate | Nagilactone C aglycone | 75 | 25 |

Phase 3: Glycosylation of the Nagilactone C Aglycone

The final step in the biosynthesis of Nagilactoside C is the attachment of a sugar moiety to the Nagilactone C aglycone. This reaction is catalyzed by a UDP-glycosyltransferase (UGT). UGTs utilize an activated sugar donor, typically UDP-glucose, to glycosylate a wide range of acceptor molecules, including terpenoids.

UDP-Glycosyltransferase (UGT) Activity

A specific UGT in Podocarpus would recognize the Nagilactone C aglycone and transfer a glucose molecule from UDP-glucose to a specific hydroxyl group on the aglycone

Nagilactoside C: A Comprehensive Technical Guide for Researchers

CAS Number: 24338-53-2 Molecular Formula: C₁₉H₂₂O₇

This technical guide provides an in-depth overview of Nagilactoside C (also known as Nagilactone C), a naturally occurring diterpene dilactone. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound. It covers its chemical properties, biological activities, mechanisms of action, and relevant experimental protocols, with a focus on its anti-inflammatory and anticancer properties.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 24338-53-2 | |

| Molecular Formula | C₁₉H₂₂O₇ | |

| Molecular Weight | 362.38 g/mol | |

| Appearance | Needles (MeOH) | |

| Melting Point | 325ºC, 290ºC (decomposition) |

Biological Activities and Mechanism of Action

Nagilactoside C has demonstrated a range of biological activities, making it a compound of significant interest for therapeutic development. Its primary activities include anti-inflammatory and anticancer effects.

Anti-inflammatory Activity

Nagilactoside C exhibits potent anti-inflammatory properties, particularly in the context of acute lung injury (ALI). Research has shown that it can protect against lipopolysaccharide (LPS)-induced ALI by inhibiting key inflammatory signaling pathways.

Mechanism of Action:

-

Inhibition of STAT Signaling: Nagilactoside C has been shown to suppress the phosphorylation of STAT1 and STAT3, key proteins in the JAK-STAT signaling pathway. This inhibition is dose-dependent and appears to have a stronger effect on the STAT1 signaling axis.

-

Modulation of NF-κB Pathway: The compound also alleviates inflammatory responses by inhibiting the hyperactivation of the NF-κB signaling pathway. It has been observed to reduce the nuclear translocation of NF-κB.

The dual inhibition of the STAT and NF-κB pathways highlights Nagilactoside C as a promising candidate for the development of novel anti-inflammatory agents.

Anticancer Activity

Nagilactoside C has shown significant antiproliferative activity against various cancer cell lines.

Mechanism of Action:

-

Protein Synthesis Inhibition: Nagilactoside C is a potent inhibitor of protein synthesis in eukaryotic cells. It specifically targets the eukaryotic translation apparatus, interfering with the elongation step of translation. Studies have shown that it can decrease protein synthesis in HeLa cells by 95% within 10 minutes of exposure.

The cytotoxic effects of Nagilactoside C have been documented in several cancer cell lines, as detailed in the table below.

Quantitative Data: In Vitro Cytotoxicity

| Cell Line | Cancer Type | ED₅₀ / IC₅₀ | Reference |

| DLD (human) | Colon Carcinoma | ED₅₀ = 2.57 µg/mL | |

| HT-1080 (human) | Fibrosarcoma | ED₅₀ = 2.3 µg/mL | |

| Colon 26-L5 (murine) | Colon Carcinoma | ED₅₀ = 1.2 µg/mL | |

| MDA-MB-231 (human) | Breast Cancer | IC₅₀ = 3-5 µM | |

| AGS (human) | Gastric Cancer | IC₅₀ = 2-5 µM | |

| HeLa (human) | Cervical Cancer | IC₅₀ = 3-5 µM | |

| Kichita sarcoma (cultured) | Sarcoma | IC₅₀ = 2.25 µmol/L |

In Vivo Studies

In vivo studies have corroborated the therapeutic potential of Nagilactoside C. In a mouse model of P388 leukemia, daily intraperitoneal injections of Nagilactoside C at doses of 10-40 mg/kg demonstrated dose-dependent activity.

Experimental Protocols

In Vivo Acute Lung Injury Model

This section details the methodology for an in vivo study of Nagilactoside C in a lipopolysaccharide (LPS)-induced acute lung injury (ALI) mouse model.

1. Preparation of Nagilactoside C Liposomes:

-

Dissolve 4 mg of Nagilactoside C, 40 mg of soybean phospholipid (drug-to-lipid ratio = 1:10), and 8 mg of cholesterol (phospholipid-to-cholesterol ratio = 5:1) in 2 mL of anhydrous ethanol.

-

Use sonication until a clear solution is obtained.

-

Slowly drip the solution into 10 mL of phosphate-buffered saline (PBS) under magnetic stirring at 45 °C.

-

Evaporate the ethanol to obtain the Nagilactoside C liposomes.

2. Animal Model and Treatment:

-

Use male C57BL/6 mice (8 weeks old).

-

Randomly divide the mice into the following groups (n=8 per group):

-

Control group (PBS only)

-

LPS model group (LPS alone)

-

Dexamethasone (DXMS) group (LPS + DXMS at 10 mg/kg)

-

Nagilactoside C low-dose (L) group (LPS + Nag C at 0.25 mg/kg)

-

Nagilactoside C medium-dose (M) group (LPS + Nag C at 0.5 mg/kg)

-

Nagilactoside C high-dose (H) group (LPS + Nag C at 1 mg/kg)

-

-

Administer the treatments via intranasal inhalation.

Signaling Pathway and Experimental Workflow Diagrams

Caption: Nagilactoside C inhibits LPS-induced inflammation by blocking NF-κB and STAT signaling pathways.

Caption: Nagilactoside C inhibits protein synthesis by interfering with translation elongation.

Unveiling the Therapeutic Potential of Nagilactone C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Nagilactone C, a naturally occurring diterpenoid lactone isolated from plants of the Podocarpus genus, has emerged as a compound of significant interest in pharmacological research.[1] This technical guide provides a comprehensive overview of the current understanding of Nagilactone C's pharmacological activities, with a focus on its anticancer and anti-inflammatory properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Core Pharmacological Activities

Nagilactone C exhibits a range of biological activities, with the most extensively studied being its potent anticancer and anti-inflammatory effects.[2] Emerging research also suggests potential applications in other therapeutic areas.

Anticancer Activity

Nagilactone C has demonstrated significant antiproliferative and cytotoxic effects against a variety of cancer cell lines.[3] Its anticancer activity is attributed to a multi-faceted mechanism that includes the inhibition of cell proliferation, perturbation of the cell cycle, and induction of apoptosis.[2]

Quantitative Data on Anticancer Activity:

| Cell Line | Cancer Type | Metric | Value (µM) | Reference |

| HT-1080 | Human Fibrosarcoma | ED₅₀/IC₅₀ | 3 - 6 | [3] |

| Colon 26-L5 | Murine Carcinoma | ED₅₀/IC₅₀ | 3 - 6 | [3] |

| MDA-MB-231 | Human Breast Cancer | IC₅₀ | 3 - 5 | [3] |

| AGS | Human Gastric Cancer | IC₅₀ | 3 - 5 | [3] |

| HeLa | Human Cervical Cancer | IC₅₀ | 3 - 5 | [3] |

| DLD | Human Colon Tumor | - | More active than against KB | [3] |

| KB | Human Oral Epithelium Carcinoma | - | Less active than against DLD | [3] |

| P-388 | Murine Leukemia | - | Dose-dependent activity in vivo | [3][4] |

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of Nagilactone C. It has been shown to protect against lipopolysaccharide (LPS)-induced acute lung injury (ALI) by inhibiting key inflammatory signaling pathways.[5]

Quantitative Data on Anti-inflammatory Activity:

| Model | Key Findings | Reference |

| LPS-induced RAW 264.7 cells | Potent anti-inflammatory activity | [5] |

| LPS-induced ALI in mice | Ameliorated histopathological damage, reduced neutrophil infiltration and inflammatory cytokines | [5] |

Mechanisms of Action

The pharmacological effects of Nagilactone C are underpinned by its interaction with several key cellular signaling pathways.

Inhibition of Protein Synthesis

A fundamental mechanism of Nagilactone C's bioactivity is its potent inhibition of protein synthesis.[3][6] It has been demonstrated to bind to eukaryotic ribosomes, thereby interfering with the translation elongation process.[3][4] In HeLa cells, Nagilactone C was found to decrease protein synthesis by 95% within just 10 minutes of exposure.[3][4]

Modulation of Signaling Pathways

Nagilactone C exerts its anticancer and anti-inflammatory effects by modulating critical signaling pathways, including AP-1, NF-κB, and STAT.

-

AP-1 Pathway: Nagilactone C has been implicated in the blockade of the AP-1 (Activator Protein 1) pathway, which is involved in cell proliferation and survival.[2][3] This is achieved through the inhibition of the JNK/c-Jun axis.[3]

-

NF-κB Pathway: In the context of inflammation, Nagilactone C has been shown to suppress the activation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[5] It achieves this by inhibiting the phosphorylation of NF-κB, thereby preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.[5]

-

STAT Pathway: Nagilactone C has been demonstrated to inhibit the STAT (Signal Transducer and Activator of Transcription) signaling pathway, particularly STAT1 and STAT3.[5] By suppressing the phosphorylation of these proteins, Nagilactone C mitigates the inflammatory response.[5]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of research. While specific, step-by-step protocols for every cited experiment are not exhaustively detailed in the reviewed literature, the following outlines the general methodologies employed in the study of Nagilactone C.

Cell Viability and Cytotoxicity Assays

-

Principle: To determine the concentration of Nagilactone C that inhibits cell growth by 50% (IC₅₀) or is effective in 50% of the population (ED₅₀).

-

General Protocol:

-

Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with various concentrations of Nagilactone C for a specified period (e.g., 48 or 72 hours).

-

Cell viability is assessed using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescence-based assay like CellTiter-Glo®.

-

The absorbance or luminescence is measured, and the IC₅₀/ED₅₀ values are calculated from dose-response curves.

-

Western Blot Analysis

-

Principle: To detect and quantify the expression levels of specific proteins involved in signaling pathways (e.g., p-STAT, p-NF-κB).

-

General Protocol:

-

Cells are treated with Nagilactone C and/or an inflammatory stimulus (e.g., LPS).

-

Total protein is extracted from the cells, and the concentration is determined.

-

Proteins are separated by size using SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked and then incubated with primary antibodies specific to the target proteins.

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

The protein bands are visualized using a chemiluminescent substrate and an imaging system.

-

In Vivo Animal Studies

-

Principle: To evaluate the therapeutic efficacy and safety of Nagilactone C in a living organism.

-

General Protocol for Acute Lung Injury Model:

-

Mice are randomly divided into control and treatment groups.

-

The treatment groups receive Nagilactone C (often formulated in liposomes for delivery) at various doses.[5]

-

Acute lung injury is induced by intratracheal or intranasal administration of LPS.

-

After a specific time, animals are euthanized, and lung tissues are collected for histopathological analysis, and bronchoalveolar lavage fluid is collected for cytokine analysis.

-

-

General Protocol for Xenograft Tumor Model:

-

Human cancer cells are subcutaneously injected into immunocompromised mice.

-

Once tumors are established, mice are treated with Nagilactone C or a vehicle control.

-

Tumor volume is measured regularly.

-

At the end of the study, tumors are excised and weighed.

-

Other Potential Pharmacological Activities

In addition to its well-documented anticancer and anti-inflammatory properties, preliminary studies have suggested other potential therapeutic applications for Nagilactone C and related compounds, including antifungal and insecticidal activities.[3][4] Further research is warranted to fully explore these possibilities.

Conclusion

Nagilactone C is a promising natural product with significant pharmacological potential, particularly in the fields of oncology and inflammation. Its multifaceted mechanism of action, involving the inhibition of protein synthesis and modulation of key signaling pathways, makes it an attractive candidate for further drug development. This guide provides a foundational understanding of Nagilactone C's bioactivities and the methodologies used to investigate them, serving as a catalyst for future research aimed at translating this natural compound into a clinically effective therapeutic agent.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Anticancer Activities and Mechanism of Action of Nagilactones, a Group of Terpenoid Lactones Isolated from Podocarpus Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anticancer Activities and Mechanism of Action of Nagilactones, a Group of Terpenoid Lactones Isolated from Podocarpus Species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. d-nb.info [d-nb.info]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols: Extraction and Purification of Nagilactoside C

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nagilactoside C, a diterpene lactone glycoside found in plants of the Podocarpus genus, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory and anticancer activities. This document provides a detailed protocol for the extraction and purification of nagilactoside C from Podocarpus seeds. The methodology encompasses initial solvent extraction followed by a multi-step chromatographic purification process. Additionally, this note presents illustrative quantitative data and a diagram of the JAK-STAT signaling pathway, a key target of nagilactoside C's biological activity.

Introduction

Diterpene lactones from Podocarpus species are a class of natural products with diverse and potent biological activities. Nagilactoside C, a glycosylated form of nagilactone, is of particular interest due to its anti-inflammatory effects, which are mediated, in part, through the inhibition of the Janus kinase/signal transducer and activator of transcription (JAK-STAT) signaling pathway. The development of efficient and reproducible methods for the extraction and purification of nagilactoside C is crucial for advancing research into its pharmacological potential and for the development of new therapeutic agents. This protocol details a robust laboratory-scale method for obtaining high-purity nagilactoside C.

Experimental Protocols

Extraction of Crude Nagilactoside C from Podocarpus Seeds

This protocol outlines the initial extraction of a crude extract enriched with nagilactoside C from dried Podocarpus seeds.

Materials and Reagents:

-

Dried seeds of Podocarpus nagi or related species

-

70% Ethanol (v/v) in deionized water

-

Grinder or mill

-

Reflux apparatus or large-scale soxhlet extractor

-

Rotary evaporator

-

Filter paper or sintered glass funnel

-

Lyophilizer (optional)

Procedure:

-

Preparation of Plant Material: Dry the Podocarpus seeds at 40-50°C for 48 hours to reduce moisture content. Grind the dried seeds into a coarse powder (approximately 20-40 mesh).

-

Solvent Extraction:

-

Place the powdered seeds in a flask suitable for reflux or the thimble of a soxhlet extractor.

-

Add 70% ethanol to the flask at a solid-to-solvent ratio of 1:10 (w/v).

-

Heat the mixture to reflux for 2 hours.

-

Allow the mixture to cool and filter to separate the extract from the plant material.

-

Repeat the extraction process on the plant residue two more times with fresh 70% ethanol to ensure exhaustive extraction.

-

-

Concentration:

-

Combine the ethanolic extracts from all three extraction cycles.

-

Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

-

Continue concentration until all ethanol is removed, resulting in a viscous aqueous suspension.

-

-

Drying:

-

Lyophilize the aqueous concentrate to obtain a dry crude extract powder. Alternatively, the concentrate can be dried in a vacuum oven at a low temperature.

-

Store the crude extract at -20°C until further purification.

-

Purification of Nagilactoside C by Column Chromatography

This protocol describes a two-step column chromatography procedure for the purification of nagilactoside C from the crude extract.

Materials and Reagents:

-

Crude extract from Protocol 1

-

Silica gel (60-120 mesh) for column chromatography

-

Solvents for mobile phase: n-hexane, ethyl acetate, methanol (all HPLC grade)

-

Glass chromatography column

-

Fraction collector

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

Developing chamber for TLC

-

UV lamp for TLC visualization

-

High-Performance Liquid Chromatography (HPLC) system for purity analysis

Procedure:

Step 2.1: Silica Gel Column Chromatography (Initial Purification)

-

Column Packing: Prepare a slurry of silica gel in n-hexane and pour it into the chromatography column. Allow the silica to settle, ensuring a uniform and air-free packing. The amount of silica gel should be approximately 50 times the weight of the crude extract to be loaded.

-

Sample Loading: Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Dry the silica-adsorbed sample under vacuum. Carefully layer the dried sample onto the top of the packed silica gel column.

-

Elution: Elute the column with a stepwise gradient of increasing polarity using mixtures of n-hexane and ethyl acetate, followed by ethyl acetate and methanol. A suggested gradient is as follows:

-

n-hexane:ethyl acetate (9:1, v/v)

-

n-hexane:ethyl acetate (7:3, v/v)

-

n-hexane:ethyl acetate (1:1, v/v)

-

n-hexane:ethyl acetate (3:7, v/v)

-

100% ethyl acetate

-

ethyl acetate:methanol (9:1, v/v)

-

ethyl acetate:methanol (7:3, v/v)

-

-

Fraction Collection and Analysis: Collect fractions of a suitable volume (e.g., 20 mL) and monitor the separation using TLC. Spot each fraction on a TLC plate, develop the plate in a suitable solvent system (e.g., ethyl acetate:methanol, 95:5 v/v), and visualize the spots under a UV lamp.

-

Pooling and Concentration: Combine the fractions containing the compound of interest (nagilactoside C will be in the more polar fractions eluted with ethyl acetate-methanol mixtures). Concentrate the pooled fractions using a rotary evaporator.

Step 2.2: Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification)

-

System Preparation: Use a preparative HPLC system equipped with a C18 column. The mobile phase will be a gradient of acetonitrile and water.

-

Sample Preparation: Dissolve the semi-purified fraction

Application Notes & Protocols: Derivatization of Nagilactone C for Bioassays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the derivatization of Nagilactone C, a bioactive norditerpene dilactone, for the exploration of its therapeutic potential. The protocols outlined below are intended to guide researchers in synthesizing Nagilactone C derivatives and evaluating their efficacy in various bioassays.

Nagilactone C, isolated from plants of the Podocarpus genus, has demonstrated a range of biological activities, including potent anticancer, anti-inflammatory, and insecticidal properties.[1][2][3] Derivatization of this natural product offers a valuable strategy for probing its mechanism of action, improving its pharmacological profile, and developing novel therapeutic agents.

Overview of Nagilactone C and its Bioactivities

Nagilactone C is a tetracyclic norditerpene dilactone characterized by a complex ring system.[4] Its biological effects are attributed to its ability to modulate key cellular signaling pathways.

-

Anticancer Activity: Nagilactone C exhibits significant antiproliferative effects against various cancer cell lines, including human fibrosarcoma, murine colon carcinoma, breast cancer, gastric cancer, and cervical cancer.[1][4][5] Its anticancer mechanism involves the inhibition of protein synthesis, cell cycle arrest, and induction of apoptosis.[1][6] It has been shown to bind to the eukaryotic ribosome, thereby inhibiting translation.[4]

-

Anti-inflammatory Activity: Nagilactone C has demonstrated potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.[7] Mechanistic studies have revealed its ability to suppress the NF-κB and STAT signaling pathways, which are crucial regulators of inflammation.[5][7]

-

Other Bioactivities: Nagilactone C has also been reported to possess insecticidal properties.[3]

Derivatization Strategies for Nagilactone C

The chemical structure of Nagilactone C presents several reactive sites amenable to derivatization. These include hydroxyl groups and the lactone rings. The goal of derivatization is to generate analogs with improved potency, selectivity, and pharmacokinetic properties.

Workflow for Derivatization and Bioassay Evaluation

Caption: Workflow for Nagilactone C derivatization and evaluation.

2.1. Modification of Hydroxyl Groups

The hydroxyl groups on the Nagilactone C scaffold can be readily modified through esterification or etherification reactions to introduce a variety of functional groups.

2.2. Lactone Ring Opening and Amidation

The lactone rings can be opened under basic conditions, and the resulting carboxylate and hydroxyl functionalities can be further modified, for example, through amidation to introduce novel side chains.

Experimental Protocols

Protocol 3.1: General Procedure for Esterification of Nagilactone C

This protocol describes a general method for the acylation of the hydroxyl groups of Nagilactone C.

Materials:

-

Nagilactone C

-

Anhydrous Dichloromethane (DCM)

-

Acyl chloride or carboxylic acid

-

4-Dimethylaminopyridine (DMAP)

-

N,N'-Dicyclohexylcarbodiimide (DCC) (if starting from a carboxylic acid)

-

Anhydrous Triethylamine (TEA) or Pyridine

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve Nagilactone C (1 equivalent) in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add DMAP (0.1 equivalents) and the corresponding acyl chloride (1.2 equivalents). If starting with a carboxylic acid, add the carboxylic acid (1.2 equivalents) and DCC (1.2 equivalents).

-

Add anhydrous triethylamine or pyridine (2 equivalents) dropwise to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with DCM (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to obtain the desired ester derivative.

-

Characterize the purified derivative by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).

Protocol 3.2: Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of Nagilactone C derivatives on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., HeLa, MDA-MB-231)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Nagilactone C derivatives dissolved in DMSO

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well microplate

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Prepare serial dilutions of the Nagilactone C derivatives in complete medium. The final concentration of DMSO should not exceed 0.1%.

-

After 24 hours, remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value for each derivative.

Protocol 3.3: Anti-inflammatory Activity Assay (Nitric Oxide Production in RAW 264.7 Macrophages)

This protocol measures the ability of Nagilactone C derivatives to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[4]

Materials:

-

RAW 264.7 macrophage cell line

-

Complete cell culture medium

-

Nagilactone C derivatives dissolved in DMSO

-

Lipopolysaccharide (LPS)

-

Griess reagent

-

96-well microplate

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.

-

Pre-treat the cells with various concentrations of the Nagilactone C derivatives for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

After incubation, collect the cell culture supernatant.

-

Mix 50 µL of the supernatant with 50 µL of Griess reagent in a new 96-well plate.

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

A standard curve using sodium nitrite is used to determine the concentration of nitrite in the samples.

-

Calculate the percentage inhibition of NO production for each derivative.

Data Presentation

The quantitative data from the bioassays should be summarized in tables for clear comparison of the activity of the different derivatives.

Table 1: Anticancer Activity of Nagilactone C Derivatives against HeLa Cells

| Compound | R Group Modification | IC₅₀ (µM) |

| Nagilactone C | -OH | 3.5 ± 0.4 |

| Derivative 1 | -OCOCH₃ | [Insert Data] |

| Derivative 2 | -OCOCH₂CH₃ | [Insert Data] |

| Derivative 3 | -OCH₃ | [Insert Data] |

| Doxorubicin | (Positive Control) | 0.8 ± 0.1 |

Table 2: Anti-inflammatory Activity of Nagilactone C Derivatives

| Compound | R Group Modification | NO Production Inhibition (%) at 10 µM |

| Nagilactone C | -OH | 65 ± 5 |

| Derivative 1 | -OCOCH₃ | [Insert Data] |

| Derivative 2 | -OCOCH₂CH₃ | [Insert Data] |

| Derivative 3 | -OCH₃ | [Insert Data] |

| Dexamethasone | (Positive Control) | 85 ± 4 |

Signaling Pathway Analysis

Nagilactone C and its derivatives can be further investigated for their effects on specific signaling pathways implicated in cancer and inflammation.

Nagilactone C's Putative Signaling Pathways

Caption: Signaling pathways modulated by Nagilactone C.

Techniques such as Western blotting can be employed to analyze the expression and phosphorylation status of key proteins in these pathways (e.g., p65 subunit of NF-κB, STAT3) in cells treated with Nagilactone C derivatives.

By following these protocols and systematically analyzing the structure-activity relationships, researchers can unlock the full therapeutic potential of Nagilactone C and its derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. Target identification of natural products and bioactive compounds using affinity-based probes - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 3. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticancer Activities and Mechanism of Action of Nagilactones, a Group of Terpenoid Lactones Isolated from Podocarpus Species - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Design, synthesis and structure-activity relationship (SAR) studies of an unusual class of non-cationic fatty amine-tripeptide conjugates as novel synthetic antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes & Protocols: Assessing the Anti-inflammatory Effects of Nagilactoside C

Audience: Researchers, scientists, and drug development professionals.

Introduction: Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. The transcription factor NF-κB and the MAPK signaling cascade are pivotal mediators of inflammatory responses, inducing the expression of pro-inflammatory genes, including cytokines and chemokines.[1] Nagilactoside C is a natural compound whose therapeutic potential is under investigation. These application notes provide a comprehensive framework for assessing the anti-inflammatory properties of Nagilactoside C, from initial in vitro screening to mechanistic studies and in vivo validation.

Section 1: In Vitro Anti-inflammatory & Cytotoxicity Assessment

A crucial first step is to determine the anti-inflammatory efficacy of Nagilactoside C in a cellular model of inflammation and to establish a non-toxic concentration range for these assays. Murine macrophage cells, such as RAW 264.7, are frequently used as they can be stimulated with lipopolysaccharide (LPS) to induce a robust inflammatory response, including the production of nitric oxide (NO) and pro-inflammatory cytokines.[2]

Experimental Workflow: In Vitro Assessment

The following diagram outlines the typical workflow for the initial in vitro evaluation of a test compound like Nagilactoside C.

References

Application Notes and Protocols for Nagilactoside C in Cell Cycle Analysis

For Researchers, Scientists, and Drug Development Professionals

Nagilactoside C, a naturally occurring terpenoid lactone isolated from Podocarpus species, has demonstrated significant anticancer properties. Its mechanism of action involves the inhibition of cell proliferation, perturbation of the cell cycle, and induction of apoptosis, making it a compound of interest for cancer research and drug development.[1] This document provides detailed application notes and protocols for utilizing Nagilactoside C in cell cycle analysis experiments.

Mechanism of Action

Nagilactoside C exerts its anticancer effects through a multi-faceted approach. A key mechanism is the inhibition of protein synthesis in cancer cells.[1] This disruption of essential protein production leads to a halt in cell proliferation and cell cycle progression. Furthermore, Nagilactoside C has been shown to modulate the AP-1 signaling pathway, which is critically involved in cell growth and differentiation.[1] The compound's ability to induce cell cycle perturbation is a central aspect of its antitumor activity.[1]

Applications in Cell Cycle Analysis

Cell cycle analysis is a powerful tool to investigate the effects of potential therapeutic agents on cancer cells. By treating cancer cell lines with Nagilactoside C and subsequently analyzing the cell cycle distribution by flow cytometry, researchers can elucidate the specific phase of the cell cycle at which the compound exerts its effects (e.g., G1, S, or G2/M arrest). This information is crucial for understanding its mechanism of action and for its potential development as a chemotherapeutic agent.

Quantitative Data Summary

While specific data on the percentage of cells in each phase of the cell cycle following Nagilactoside C treatment is not extensively published, the following table provides a template for researchers to summarize their experimental findings. The effective concentrations of Nagilactoside C have been reported to be in the 3-6 µM range for various cancer cell lines, including human HT-1080 fibrosarcoma and murine colon 26-L5 carcinoma.[1]

| Cell Line | Nagilactoside C Concentration (µM) | Treatment Duration (hours) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| e.g., HT-1080 | Control (0) | 24 | Data | Data | Data |

| 3 | 24 | Data | Data | Data | |

| 6 | 24 | Data | Data | Data | |

| e.g., MDA-MB-231 | Control (0) | 48 | Data | Data | Data |

| 3 | 48 | Data | Data | Data | |

| 6 | 48 | Data | Data | Data |

Experimental Protocols

Cell Culture and Treatment with Nagilactoside C

This protocol outlines the general procedure for treating adherent cancer cell lines with Nagilactoside C.

Materials:

-

Cancer cell line of interest (e.g., HT-1080, MDA-MB-231)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Nagilactoside C stock solution (dissolved in a suitable solvent like DMSO)

-

6-well tissue culture plates

-

Incubator (37°C, 5% CO2)

Procedure:

-

Seed cells in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment and do not exceed 70-80% confluency by the end of the experiment.

-

Incubate the cells overnight to allow for attachment.

-

Prepare working solutions of Nagilactoside C in complete cell culture medium from the stock solution. It is recommended to test a range of concentrations based on the known IC50 values (e.g., 1, 3, 6, 10 µM). Include a vehicle control (medium with the same concentration of DMSO used for the highest Nagilactoside C concentration).

-

Remove the existing medium from the cells and add the medium containing the different concentrations of Nagilactoside C or the vehicle control.

-

Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

Cell Cycle Analysis by Flow Cytometry

This protocol describes the preparation of cells treated with Nagilactoside C for cell cycle analysis using propidium iodide (PI) staining.

Materials:

-

Nagilactoside C-treated and control cells

-

Phosphate-buffered saline (PBS), Ca2+ and Mg2+ free

-

Trypsin-EDTA

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometry tubes

-

Centrifuge

-

Flow cytometer

Procedure:

-

Cell Harvesting:

-

For adherent cells, aspirate the medium and wash the cells once with PBS.

-

Add trypsin-EDTA to detach the cells.

-

Once detached, add complete medium to neutralize the trypsin and transfer the cell suspension to a centrifuge tube.

-

For suspension cells, directly transfer the cell suspension to a centrifuge tube.

-

-

Centrifuge the cells at 500 x g for 5 minutes at 4°C.

-

Discard the supernatant and wash the cell pellet twice with cold PBS.

-

Fixation:

-

Resuspend the cell pellet in 500 µL of cold PBS.

-

While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to the cell suspension.

-

Incubate the cells for at least 2 hours at 4°C (fixation can be done overnight).

-

-

Staining:

-

Centrifuge the fixed cells at 500 x g for 10 minutes at 4°C.

-

Discard the supernatant and wash the cell pellet with PBS.

-

Centrifuge again and discard the supernatant.

-

Resuspend the cell pellet in 300-500 µL of PI/RNase A staining solution.

-

Incubate for 15-30 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Transfer the stained cell suspension to flow cytometry tubes.

-

Analyze the samples on a flow cytometer. The PI fluorescence is typically detected in the PE or a similar channel.

-

Collect data for at least 10,000 events per sample.

-

Use appropriate software to analyze the cell cycle distribution based on the DNA content histogram.

-

Visualizations

Signaling Pathway of Nagilactoside C

Caption: Proposed signaling pathway of Nagilactoside C.

Experimental Workflow for Cell Cycle Analysis

Caption: Workflow for Nagilactoside C cell cycle analysis.

References

Developing Nagilactoside C as a Potential Anticancer Agent: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nagilactoside C, a naturally occurring terpenoid lactone, has demonstrated significant potential as an anticancer agent. This document provides detailed application notes and experimental protocols for researchers investigating the anticancer properties of Nagilactoside C. The protocols outlined herein cover essential in vitro assays to characterize its cytotoxic and apoptotic effects on cancer cells. Furthermore, this document elucidates the primary mechanism of action of Nagilactoside C, which involves the inhibition of protein synthesis and activation of the JNK/c-Jun signaling pathway, leading to apoptosis. The provided methodologies and data presentation guidelines are intended to facilitate standardized and reproducible research in the development of Nagilactoside C as a therapeutic candidate.

Introduction

Nagilactones, a class of tetracyclic terpenoids isolated from Podocarpus species, have garnered attention for their diverse pharmacological activities, including potent anticancer effects. Among them, Nagilactoside C has shown marked antiproliferative activity against various cancer cell lines. Its multifaceted mechanism of action, which includes inhibition of cell proliferation, induction of apoptosis, and modulation of key signaling pathways, makes it a compelling candidate for further preclinical and clinical investigation.

This document serves as a comprehensive guide for researchers, providing standardized protocols for evaluating the anticancer efficacy of Nagilactoside C and dissecting its molecular mechanisms.

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy of Nagilactoside C against various cancer cell lines.

| Cell Line | Cancer Type | IC50 / ED50 (µM) | Reference |

| HT-1080 | Human Fibrosarcoma | 3 - 6 | |

| Colon 26-L5 | Murine Carcinoma | 3 - 6 | |

| MDA-MB-231 | Human Breast Cancer | 3 - 5 | |

| AGS | Human Gastric Cancer | 3 - 5 | |

| HeLa | Human Cervical Cancer | 3 - 5 |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of Nagilactoside C on cancer cells by measuring metabolic activity.

Materials:

-

Nagilactoside C

-

Cancer cell line of

improving the yield of Nagilactoside C from natural sources

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Nagilactone C. This resource provides practical guidance, troubleshooting, and detailed protocols to help improve the yield of Nagilactone C from its natural sources.

Note on Nomenclature: This document focuses on Nagilactone C . While the term "Nagilactoside C" was queried, the available scientific literature predominantly addresses the aglycone form, Nagilactone C, which is a bioactive diterpenoid lactone. Should your work involve a glycosylated form, the extraction and isolation principles outlined here will still serve as a foundational guide, though modifications to protocols (e.g., solvent polarity, chromatographic phases) may be necessary.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction and purification of Nagilactone C.

| Issue / Observation | Potential Cause(s) | Recommended Solution(s) |

| Low Yield of Crude Extract | 1. Incorrect Plant Material: Wrong species, plant part, or harvested at the wrong season. 2. Improper Grinding: Particle size is too large, preventing efficient solvent penetration. 3. Inefficient Extraction: Suboptimal solvent choice, insufficient solvent-to-material ratio, inadequate extraction time or temperature.[1] | 1. Verify Plant Source: Use seeds or twigs of Podocarpus species known to produce Nagilactone C (e.g., P. nakaii, P. neriifolius). Harvest during the plant's active growing season. 2. Optimize Grinding: Grind dried material to a coarse powder (e.g., 20-40 mesh) to increase surface area without creating excessive fines that can clog filters. 3. Optimize Extraction: Perform small-scale comparative extractions. Test solvents of varying polarity (e.g., 70% ethanol, methanol, ethyl acetate).[1] Increase solvent-to-material ratio (e.g., from 1:10 to 1:20 w/v).[2] Extend extraction time or consider methods like Soxhlet or ultrasound-assisted extraction (UAE) for better efficiency.[1] |

| Target Compound Not Detected in Crude Extract (by TLC/HPLC) | 1. Degradation: Nagilactone C may be sensitive to high temperatures, prolonged light exposure, or extreme pH during extraction.[3][4] 2. Very Low Concentration: The concentration in the crude extract is below the limit of detection (LOD) of the analytical method. 3. Incorrect Analytical Method: The TLC mobile phase or HPLC conditions are not suitable for resolving Nagilactone C. | 1. Modify Extraction Conditions: Avoid excessive heat; use reflux at a controlled temperature or consider room temperature maceration for a longer period. Protect extracts from direct light. Ensure solvents are neutral. 2. Concentrate the Extract: Perform a preliminary liquid-liquid fractionation to concentrate the non-polar to semi-polar compounds, which should enrich Nagilactone C. 3. Develop Analytical Method: Use a reference standard of Nagilactone C to optimize TLC (e.g., test solvent systems like Hexane:Ethyl Acetate or Chloroform:Methanol) and HPLC conditions (e.g., C18 column, gradient elution with acetonitrile/water). |

| Poor Separation During Column Chromatography | 1. Improper Column Packing: Channeling or cracks in the stationary phase. 2. Inappropriate Solvent System: Eluent polarity is too high (causing co-elution) or too low (causing band broadening). 3. Column Overload: Too much crude extract applied to the column. | 1. Repack Column: Ensure a uniform, well-settled slurry packing for the column. 2. Optimize Eluent: Develop a solvent system using TLC. Aim for a retention factor (Rf) of 0.25-0.35 for Nagilactone C for good separation on the column. A stepwise or linear gradient elution may be necessary. 3. Reduce Load: Use a larger column or apply less material. A general rule is a 1:20 to 1:100 ratio of sample to stationary phase by weight. |

| Co-elution of Impurities | 1. Similar Polarity of Compounds: Other terpenoids or compounds with similar polarity are present. 2. Insufficient Resolution: The chosen chromatography technique (e.g., silica gel) is not providing adequate separation. | 1. Use Gradient Elution: Employ a shallow solvent gradient to improve the separation of closely eluting compounds. 2. Try Different/Sequential Chromatography: If silica gel fails, consider reversed-phase (C18) chromatography, Sephadex LH-20 for size exclusion, or preparative HPLC for final purification. |

| Formation of Emulsion During Liquid-Liquid Extraction | 1. Vigorous Shaking: Excessive agitation of the separatory funnel. 2. Presence of Surfactant-like Molecules: Natural saponins or lipids in the crude extract. | 1. Gentle Inversion: Mix phases by gentle inversion rather than vigorous shaking.[5] 2. Break Emulsion: Add a saturated brine solution (salting out), gently swirl the funnel, or filter the emulsified layer through a pad of celite or glass wool.[5] A small amount of a different organic solvent can also help break the emulsion. |

Frequently Asked Questions (FAQs)

Q1: What are the best natural sources for isolating Nagilactone C?

Nagilactones are characteristic secondary metabolites of plants in the Podocarpus (Podocarpaceae) family. The highest concentrations are typically found in the seeds and twigs. Documented sources include Podocarpus nagi, Podocarpus nakaii, and Podocarpus neriifolius.[6][7]

Q2: Which solvent is most effective for the initial extraction?

An ethanolic extract is commonly reported as a starting point.[7] Specifically, refluxing with 70% ethanol has been successfully used.[5] The choice of solvent depends on the desired selectivity. A moderately polar solvent like ethanol or methanol is effective for extracting a broad range of terpenoids. For a more targeted extraction of semi-polar compounds like Nagilactone C, ethyl acetate could be used in subsequent fractionation steps.

Q3: Can the yield of Nagilactone C be increased in the plant itself before extraction?

Yes, this is an area of active research in metabolic engineering. While specific protocols for Nagilactone C are not widely published, general strategies for enhancing terpenoid production in plants are applicable[8]:

-

Elicitation: Applying biotic or abiotic elicitors (e.g., jasmonic acid, salicylic acid, chitosan, or UV stress) to the plant can trigger defense pathways and upregulate the biosynthesis of secondary metabolites like terpenoids.

-

Genetic Engineering: Overexpressing key enzymes in the terpenoid biosynthetic pathway (e.g., genes from the MEP or MVA pathways) can increase the pool of precursors available for Nagilactone C synthesis.[8][9]

Q4: How can I quantify the amount of Nagilactone C in my extract?

High-Performance Liquid Chromatography (HPLC) with a UV detector is the most common and reliable method for quantifying Nagilactone C.[10] A validated method would require a pure analytical standard of Nagilactone C to create a calibration curve. A reversed-phase C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile and water.[2][11]

Q5: My purified compound appears unstable and degrades over time. How can I store it properly?

Nagilactone C, like many complex natural products, can be sensitive to light, oxygen, and high temperatures.[3] For long-term storage, the purified compound should be:

-

Stored as a dry, solid powder.

-

Kept in an amber vial to protect from light.

-

Stored at low temperatures (-20°C or -80°C).

-

If possible, stored under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

Experimental Protocols & Visualizations

Generalized Diterpenoid Biosynthesis Pathway

Nagilactone C is a diterpenoid, which originates from the universal C5 isoprenoid precursors, IPP and DMAPP. These are synthesized via the MEP pathway in plastids. The pathway below illustrates the general steps leading to the diterpenoid backbone.

References

- 1. Optimization of Extraction Conditions of Bioactive Compounds From Kurdistan Species Urtica dioica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Optimization of an extraction method for the simultaneous quantification of six active compounds in the aril part of Orostachys japonicus using HPLC-UV -Analytical Science and Technology | Korea Science [koreascience.kr]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]

- 6. Phytochemical and metabolic profiling of the different Podocarpus species in Egypt: Potential antimicrobial and antiproliferative activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Troubleshooting [chem.rochester.edu]

- 9. cipac.org [cipac.org]

- 10. ijprajournal.com [ijprajournal.com]

- 11. scielo.br [scielo.br]

troubleshooting Nagilactoside C instability in solution

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential instability issues with Nagilactoside C in solution.

Frequently Asked Questions (FAQs)

Q1: What is Nagilactoside C and to which chemical classes does it belong?

Nagilactoside C is a naturally occurring compound isolated from Podocarpus nagi.[1] It is classified as a diterpene dilactone glycoside, meaning it has a 20-carbon diterpene core structure, two lactone rings, and is attached to sugar molecules (a diglycoside).[1] Understanding this structure is key to anticipating its stability challenges.

Q2: What are the primary potential causes of Nagilactoside C instability in solution?

Given its chemical structure as a diterpene dilactone glycoside, the primary causes of instability for Nagilactoside C are likely:

-

Hydrolysis: The lactone rings and the glycosidic bonds are susceptible to hydrolysis, which is the cleavage of these bonds by water. This process can be accelerated by changes in pH (both acidic and basic conditions) and temperature.[2][3]

-

Oxidation: While less common for this specific structure, complex organic molecules can be susceptible to oxidation, especially if exposed to air, light, or certain metal ions for extended periods.[2]

-

Enzymatic Degradation: If working with biological matrices (e.g., cell culture media with serum, plasma), enzymes such as esterases and glycosidases can cleave the lactone and glycoside functionalities, respectively.[2]

Q3: How can I proactively prevent the degradation of Nagilactoside C in my experiments?

To maintain the stability of Nagilactoside C, consider the following preventative measures:

-

Solvent Selection: Use high-purity, anhydrous solvents whenever possible. If aqueous solutions are necessary, use freshly prepared buffers. Some organic solvents can contain acidic impurities that may promote degradation.[4]

-

pH Control: Maintain the pH of your solution within a stable range, ideally close to neutral (pH 6-8), unless your experimental conditions require otherwise. Avoid strongly acidic or alkaline conditions.

-

Temperature Control: Store stock solutions at -20°C or -80°C. For working solutions, prepare them fresh and keep them on ice when not in use. Avoid repeated freeze-thaw cycles. Elevated temperatures can significantly increase the rate of hydrolysis.[2][5]

-

Light and Air Exposure: Protect solutions from light by using amber vials or wrapping containers in foil. Minimize headspace in vials to reduce exposure to oxygen.

-

Storage Conditions: For long-term storage, consider storing the compound as a dry powder at low temperatures.

Troubleshooting Guide

Q1: I am observing a progressive loss of biological activity of my Nagilactoside C solution over time. What could be the cause?

A gradual loss of activity is a strong indicator of compound degradation. The lactone rings are often critical for the biological activity of such compounds, and their hydrolysis can lead to an inactive form.

Recommended Actions:

-

Assess Stability: Perform a stability study under your specific experimental conditions (see the "Experimental Protocol for Stability Assessment" section below).

-

Analyze by HPLC or LC-MS: Check for the appearance of new peaks or a decrease in the area of the parent Nagilactoside C peak over time. This provides direct evidence of degradation.

-

Review Handling and Storage: Ensure that your storage and handling procedures align with the best practices outlined in the FAQs.

Q2: My HPLC/LC-MS analysis shows multiple peaks developing from my initially pure Nagilactoside C sample. What do these peaks represent?

The appearance of new peaks strongly suggests that Nagilactoside C is degrading into other products. These could be isomers or, more likely, hydrolysis products where one or both lactone rings have opened, or the glycosidic bonds have been cleaved.

Recommended Actions:

-

Characterize Degradants: If you have access to mass spectrometry (MS), analyze the new peaks to determine their molecular weights. This can help identify the degradation products (e.g., a mass increase corresponding to the addition of a water molecule would indicate hydrolysis).

-

Optimize Conditions: Based on the suspected degradation pathway (e.g., hydrolysis), adjust your experimental conditions. This may involve changing the pH of your buffer, using a different solvent, or reducing the temperature.

Q3: I dissolved Nagilactoside C in DMSO for my stock solution. Could this be a problem?

While DMSO is a common solvent for stock solutions, its quality and handling are crucial.

Recommended Actions:

-

Use Anhydrous DMSO: Ensure you are using a high-purity, anhydrous grade of DMSO. Water content in DMSO can facilitate hydrolysis, especially during long-term storage.

-

Proper Storage: Store DMSO stock solutions in small aliquots at -20°C or -80°C to minimize water absorption from the atmosphere during handling and to avoid repeated freeze-thaw cycles.

Factors Affecting Stability of Lactone Glycosides

The stability of compounds similar to Nagilactoside C is influenced by several factors. The following table summarizes these factors and their potential impact.

| Factor | Condition | Potential Impact on Stability | Reference |

| pH | Acidic (pH < 6) | May accelerate hydrolysis of glycosidic bonds. | [6] |

| Neutral (pH 6-8) | Generally the most stable range. | [7] | |

| Alkaline (pH > 8) | Can rapidly hydrolyze lactone rings. | [3][6] | |

| Temperature | Elevated (> 37°C) | Significantly increases the rate of hydrolysis and other degradation reactions. | [2][5] |

| Room Temperature | Degradation may occur over hours to days. | [5] | |

| Refrigerated (4°C) | Slows degradation, suitable for short-term storage (hours to days). | [8] | |

| Frozen (-20°C to -80°C) | Generally provides good stability for long-term storage of stock solutions. | ||

| Solvent | Aqueous Buffers | Potential for hydrolysis; stability is pH and temperature-dependent. | [2] |

| Organic Solvents (e.g., DMSO, Ethanol) | Generally more stable, but water content can be an issue. Acidic or basic impurities in the solvent can also cause degradation. | [4][9] | |

| Light | UV or Ambient Light | Can potentially induce photochemical degradation. | [5] |

| Oxygen | Presence of Air | May lead to oxidative degradation over time. | [5] |

Experimental Protocol for Stability Assessment

This protocol outlines a general method for assessing the stability of Nagilactoside C in a specific solution using HPLC or LC-MS analysis.

1. Preparation of Solutions: a. Prepare a stock solution of Nagilactoside C in an appropriate solvent (e.g., anhydrous DMSO) at a known concentration (e.g., 10 mM). b. Prepare the experimental solution (e.g., cell culture medium, buffer at a specific pH) in which you want to assess stability. c. Spike the experimental solution with the Nagilactoside C stock solution to achieve the final desired concentration (e.g., 10 µM). Ensure the final concentration of the stock solvent (e.g., DMSO) is low (typically ≤ 0.1%) to minimize its effects.[10]

2. Incubation and Sampling: a. Aliquot the Nagilactoside C-containing experimental solution into multiple vials for different time points. b. Take an immediate sample for the "time zero" (T=0) measurement. c. Incubate the remaining vials under the desired experimental conditions (e.g., 37°C in a cell culture incubator). d. At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), remove a vial and immediately stop any potential degradation. A common method is to add a quenching solution (e.g., ice-cold acetonitrile or methanol) and store at -20°C or colder until analysis.[11][12]

3. Sample Analysis: a. Analyze the samples from each time point by a validated HPLC or LC-MS method. b. The method should be able to separate Nagilactoside C from its potential degradation products.

4. Data Analysis: a. For each time point, determine the peak area of the Nagilactoside C peak. b. Plot the percentage of Nagilactoside C remaining (relative to the T=0 sample) versus time. c. From this plot, you can determine the stability of Nagilactoside C under your experimental conditions and calculate its half-life (t½).

Visualizations

Caption: Hypothetical degradation pathways for Nagilactoside C.

Caption: Experimental workflow for stability assessment.

Caption: Troubleshooting decision tree for Nagilactoside C instability.

References

- 1. Three diterpene dilactone glycosides from Podocarpus nagi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel approaches for stability improvement in natural medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Caution: Chemical Instability of Natural Biomolecules During Routine Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anthocyanins: Factors Affecting Their Stability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Stability of intravenous vitamin C solutions: a technical report - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]

- 11. In Vitro Plasma Stability, Permeability and Solubility of Mercaptoacetamide Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Chemical Stability Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

Technical Support Center: High-Purity Nagilactoside C Purification

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining purification techniques for high-purity Nagilactoside C.

Frequently Asked Questions (FAQs)

Q1: What is Nagilactoside C and from what natural sources can it be isolated?

A1: Nagilactoside C is a diterpene dilactone compound that has shown potent antiproliferative activity against various cancer cell lines.[1][2] It is a member of the nagilactone family of tetracyclic natural products.[3] Nagilactoside C can be isolated from various plant species of the Podocarpus genus, such as Podocarpus neriifolius and the seeds of Podocarpus nakaii.[1][4][5]

Q2: What are the general steps for extracting Nagilactoside C from plant material?

A2: The general procedure involves an initial extraction of the dried and powdered plant material with an organic solvent, typically ethanol or methanol.[2][6] This is followed by a series of liquid-liquid partitioning steps to separate compounds based on their polarity. Further purification is then achieved using various chromatographic techniques.

Q3: Which chromatographic techniques are most effective for purifying Nagilactoside C?

A3: Column chromatography is a key technique for the purification of Nagilactoside C.[5] Normal-phase chromatography using silica gel and reverse-phase chromatography (e.g., with C18 columns) are commonly employed.[6] The choice of the specific chromatographic method and solvent system will depend on the impurity profile of the crude extract.

Q4: What is the importance of assessing the purity of Nagilactoside C?

A4: Ensuring the high purity of Nagilactoside C is critical for accurate in vitro and in vivo studies of its biological activity and for subsequent drug development. Impurities can interfere with experimental results and potentially introduce confounding pharmacological effects.

Q5: How can the chemical structure of isolated Nagilactoside C be confirmed?

A5: The structure of purified Nagilactoside C can be confirmed using a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[2]

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of Nagilactoside C.

| Problem | Potential Cause | Recommended Solution |

| Low yield of crude extract | Inefficient initial extraction. | - Ensure the plant material is finely powdered to maximize surface area for solvent penetration. - Increase the extraction time or perform multiple extraction cycles. - Consider using a different extraction solvent or a combination of solvents with varying polarities. |

| Poor separation in column chromatography | Inappropriate solvent system or column packing. | - Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal mobile phase for separation. - Ensure the column is packed uniformly to avoid channeling. - Adjust the gradient of the mobile phase during elution to improve resolution. |

| Presence of persistent impurities | Co-elution of compounds with similar polarity to Nagilactoside C. | - Employ a different type of chromatography (e.g., switch from normal-phase to reverse-phase). - Consider using preparative High-Performance Liquid Chromatography (HPLC) for final purification. - Recrystallization of the semi-purified product can also be an effective final purification step. |

| Degradation of Nagilactoside C during purification | Instability of the compound due to pH, temperature, or light exposure. | - While specific stability data for Nagilactoside C is limited, related compounds can be sensitive to heat and extreme pH.[7][8][9] It is advisable to conduct purification steps at room temperature or below and to protect samples from direct light. - Use neutral pH buffers if aqueous solutions are required. |

| Difficulty dissolving the purified compound | Poor solubility of Nagilactoside C in certain solvents. | - To address poor solubility for in vitro or in vivo studies, formulation strategies such as the preparation of liposomes can be employed.[5] For analytical purposes, test a range of organic solvents to find a suitable one for dissolution. |

Experimental Protocols

Protocol 1: Extraction and Initial Fractionation of Nagilactoside C from Podocarpus nakaii Seeds

This protocol is adapted from the methodology for isolating nagilactones from Podocarpus species.[5][6]

-

Preparation of Plant Material: Air-dry the seeds of Podocarpus nakaii and grind them into a fine powder.

-

Initial Extraction:

-

Macerate the powdered seeds in 95% ethanol at room temperature for 72 hours.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.

-

-

Solvent Partitioning:

-

Suspend the crude extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as hexane, ethyl acetate, and n-butanol.

-

Monitor the presence of Nagilactoside C in each fraction using TLC or HPLC. It is anticipated that Nagilactoside C will primarily be in the ethyl acetate fraction.

-

Concentrate the ethyl acetate fraction to dryness.

-

Visualizations

Logical Workflow for Troubleshooting Low Purity

Caption: Troubleshooting workflow for low purity of Nagilactoside C.

General Purification Workflow for Nagilactoside C

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. An antiproliferative norditerpene dilactone, Nagilactone C, from Podocarpus neriifolius - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anticancer Activities and Mechanism of Action of Nagilactones, a Group of Terpenoid Lactones Isolated from Podocarpus Species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nagilactone C | Terpenoids | 24338-53-2 | Invivochem [invivochem.com]

- 5. mdpi.com [mdpi.com]

- 6. Bioactivity-Guided Isolation of Totarane-Derived Diterpenes from Podocarpus neriifolius and Structure Revision of 3-Deoxy-2α-hydroxynagilactone E - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of temperature, pH and counterions on the stability of peptide amphiphile nanofiber structures - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Enhancing the Bioavailability of Nagilactoside C

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the oral bioavailability of Nagilactoside C for in vivo studies.

Troubleshooting Guides

Issue 1: Low and Variable Oral Bioavailability in Animal Models

| Possible Cause | Troubleshooting Step | Expected Outcome |

| Poor aqueous solubility of Nagilactoside C. | Formulation Strategy: Prepare a micronized suspension or a nanosuspension to increase the surface area for dissolution.[1][2][3][4] Protocol: See Protocol 1: Preparation of a Nanosuspension for Oral Gavage. | Increased dissolution rate and improved absorption, leading to higher and more consistent plasma concentrations. |

| Low membrane permeability. | Formulation Strategy: Co-administer with a permeation enhancer or formulate in a lipid-based system like a self-emulsifying drug delivery system (SEDDS).[2] Protocol: See Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS). | Enhanced passage of Nagilactoside C across the intestinal epithelium, resulting in higher bioavailability. |

| P-glycoprotein (P-gp) efflux. | Experimental Step: Conduct an in vitro Caco-2 permeability assay with and without a P-gp inhibitor (e.g., verapamil) to confirm if Nagilactoside C is a P-gp substrate. | If efflux ratio is >2 and is reduced in the presence of the inhibitor, P-gp efflux is likely limiting bioavailability. |

| First-pass metabolism. | Experimental Step: Perform an in vitro metabolic stability assay using liver microsomes. Formulation Strategy: Consider co-administration with a metabolic inhibitor if significant metabolism is observed. | Identification of metabolic liabilities and potential strategies to bypass or reduce first-pass metabolism. |

Issue 2: Precipitation of Nagilactoside C in the Gastrointestinal Tract

| Possible Cause | Troubleshooting Step | Expected Outcome |

| Drug concentration exceeds solubility upon dilution with gastrointestinal fluids. | Formulation Strategy: Develop a solid dispersion of Nagilactoside C in a hydrophilic polymer.[1] This can maintain the drug in an amorphous, supersaturated state. Protocol: See Protocol 3: Preparation of a Solid Dispersion by Solvent Evaporation. | Improved physical stability of the formulation in the GI tract, preventing precipitation and allowing for sustained absorption. |

| pH-dependent solubility. | Experimental Step: Determine the pH-solubility profile of Nagilactoside C. Formulation Strategy: If solubility is higher at a specific pH, consider using enteric-coated formulations to target release in a specific region of the GI tract. | Targeted drug release in a region with optimal pH for dissolution and absorption. |

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of Nagilactoside C that I should consider for formulation development?

A1: While specific data for Nagilactoside C is proprietary, it is classified as a Biopharmaceutics Classification System (BCS) Class II or IV compound, characterized by low solubility and potentially low permeability. Key properties to determine are its aqueous solubility, pKa, logP, and melting point. These will guide the selection of an appropriate formulation strategy.[1]

Q2: Which formulation strategy is most likely to be successful for enhancing the bioavailability of Nagilactoside C?